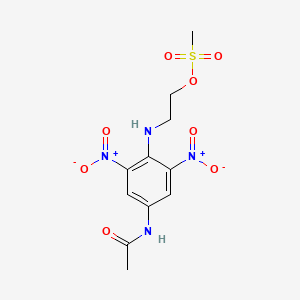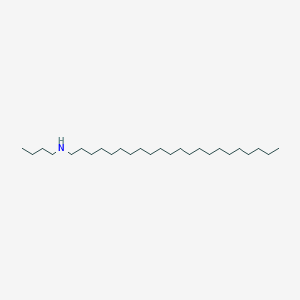
N-Butyldocosan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyldocosan-1-amine is a long-chain aliphatic amine characterized by a 22-carbon chain with a butyl group attached to the nitrogen atom. This compound belongs to the class of primary amines, which are known for their versatile reactivity and wide range of applications in various fields, including organic synthesis, materials science, and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyldocosan-1-amine typically involves the reaction of docosanoic acid with butylamine. The process can be carried out through a reductive amination reaction, where the carboxylic acid group of docosanoic acid is first converted to an aldehyde, followed by reaction with butylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction conditions generally include mild temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, this compound can be produced using continuous flow reactors to ensure consistent quality and yield. The process involves the same reductive amination reaction but is optimized for large-scale production by controlling parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
N-Butyldocosan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Nitroso-docosan-1-amine, nitro-docosan-1-amine.
Reduction: Secondary and tertiary butylamines.
Substitution: N-Butyldocosanamide, N-Butyldocosan-1-sulfonamide.
Applications De Recherche Scientifique
N-Butyldocosan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in cell membrane interactions and signaling pathways.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of surfactants, lubricants, and corrosion inhibitors
Mécanisme D'action
The mechanism of action of N-Butyldocosan-1-amine involves its interaction with cellular membranes and proteins. The long aliphatic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the amine group can form hydrogen bonds with protein targets, influencing their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Octyldocosan-1-amine
- N-Dodecyldocosan-1-amine
- N-Hexadecyldocosan-1-amine
Uniqueness
N-Butyldocosan-1-amine is unique due to its specific chain length and butyl substitution, which confer distinct physicochemical properties. Compared to shorter or longer chain analogs, it exhibits different solubility, melting point, and reactivity, making it suitable for specific applications in materials science and pharmaceuticals .
Propriétés
Numéro CAS |
922525-80-2 |
|---|---|
Formule moléculaire |
C26H55N |
Poids moléculaire |
381.7 g/mol |
Nom IUPAC |
N-butyldocosan-1-amine |
InChI |
InChI=1S/C26H55N/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-27-25-6-4-2/h27H,3-26H2,1-2H3 |
Clé InChI |
RLZYCYZOTOFBFE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCNCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[1-(Benzenesulfinyl)-3-methyl-1-phenylbutan-2-yl]morpholine](/img/structure/B14196169.png)
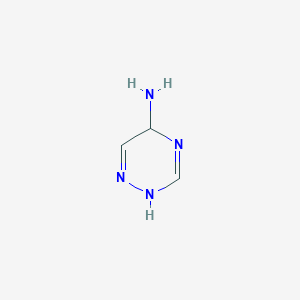
![[1-(Diphenylphosphoryl)-2-methylpropyl]propanedinitrile](/img/structure/B14196190.png)
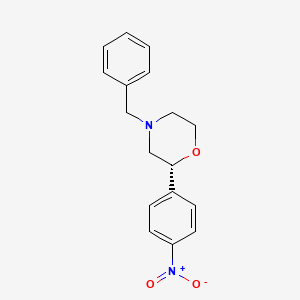
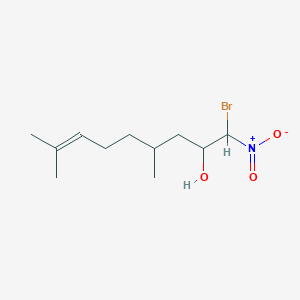
![6,10-Ethano-6H-pyrido[2,3-h][3]benzazepine, 7,8,9,10-tetrahydro-](/img/structure/B14196206.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(naphthalen-1-yl)methanone](/img/structure/B14196208.png)
![2H,3aH,5H-Spiro[1,3-dioxolo[4,5-b]pyran-6,2'-oxirane]](/img/structure/B14196215.png)
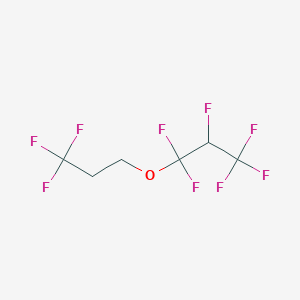
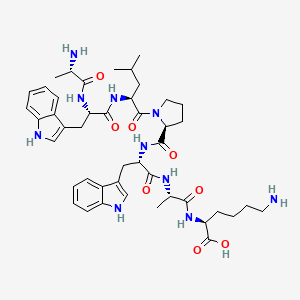
![1H-Pyrrolo[2,3-b]pyridine, 6-[4-(methylsulfonyl)phenyl]-1-(phenylsulfonyl)-](/img/structure/B14196233.png)
![4,5-Dichloro-2-[(1S,2R)-2-phenylcyclopropyl]-1,2-thiazol-3(2H)-one](/img/structure/B14196250.png)
